2-Methoxyquinoxalin-6-amine

Disperse Dyes Azo Chemistry Polyester Fibres

Sourcing the wrong amino-methoxyquinoxaline isomer shuts down azo dye and fluorophore synthesis. Only 2-Methoxyquinoxalin-6-amine (CAS 105866-66-8) carries the free 6-NH₂ handle required for diazotization and pyridoquinoxaline cyclization-the 2-amino regioisomer (CAS 497967-47-2) cannot substitute. Key value: • Diazotizable at 6-NH₂; delivers yellow-to-orange azo disperse dyes with light fastness 4 and sublimation fastness 4-5 on polyester. • Condenses with enol ethers to form fluorescent pyrido[3,2-f]quinoxalin-10(7H)-one brighteners. • Balanced XLogP3 1.6, TPSA 61 Ų-a drug-like scaffold for kinase/GPCR library synthesis. • Four-step route from quinoxal-2-one ensures reproducible supply and shorter lead times.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 105866-66-8
Cat. No. B034462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoxalin-6-amine
CAS105866-66-8
Synonyms6-Quinoxalinamine,2-methoxy-(9CI)
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C=C(C=CC2=N1)N
InChIInChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3
InChIKeyNEEMMUSCTBKNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinoxalin-6-amine: Identity & Physicochemical Profile


2-Methoxyquinoxalin-6-amine (CAS 105866-66-8) is a heterocyclic primary amine belonging to the quinoxaline family, characterized by a methoxy substituent at the 2-position and a free amino group at the 6-position of the fused bicyclic ring system [1]. With a molecular formula of C₉H₉N₃O, a molecular weight of 175.19 g/mol, a computed XLogP3 of 1.6, a topological polar surface area of 61 Ų, and one hydrogen bond donor coupled with four hydrogen bond acceptors, this compound presents a balanced hydrophilicity–lipophilicity profile that distinguishes it from later-stage, more lipophilic quinoxaline derivatives and makes it a versatile intermediate for further functionalization [1][2].

2-Methoxyquinoxalin-6-amine: Irreplaceable Reactivity


Although several amino-methoxyquinoxaline isomers share the identical molecular formula (C₉H₉N₃O, MW 175.19), their substitution patterns dictate fundamentally different reactivity profiles. In 2-Methoxyquinoxalin-6-amine, the amino group is positioned para to the quinoxaline N-1 atom, directing electrophilic aromatic substitution and enabling the generation of extended conjugated systems upon diazotization or condensation [1]. By contrast, 6-Methoxyquinoxalin-2-amine (CAS 497967-47-2) places the amino group at the 2-position adjacent to a ring nitrogen, altering its electronic character and rendering it unsuitable as a direct replacement in reactions that require the 6-amino substitution pattern—such as the synthesis of pyrido[3,2-f]quinoxalin-10(7H)-one fluorescent brighteners or 6-amino-derived azo disperse dyes [2]. Substituting 2-Methoxyquinoxalin-6-amine with an unfunctionalized quinoxaline or a 2,3-disubstituted analog would eliminate the free amino handle entirely, collapsing the synthetic pathway.

2-Methoxyquinoxalin-6-amine: Quantitative Evidence vs Analogs


Diazo Component Reactivity vs 6-Methoxy Isomer

2-Methoxyquinoxalin-6-amine functions as both a diazo component and a coupling component in azo dye synthesis due to the presence of the 6-NH₂ group, whereas 6-Methoxyquinoxalin-2-amine cannot serve as a diazo component because its amino group is located at the 2-position within the electron-deficient pyrazine ring [1]. When used as a diazo component, 2-Methoxyquinoxalin-6-amine was diazotized and coupled with various coupling components to yield a series of azo disperse dyes that were successfully applied to polyester fibres, producing yellow to orange shades with moderate light fastness (rating 4 on the Blue Wool scale) and good sublimation fastness (rating 4–5) [1]. The 6-Methoxy isomer lacks a diazotizable amino group at a position capable of supporting effective conjugation with the coupling partner, making it synthetically inert under the same conditions.

Disperse Dyes Azo Chemistry Polyester Fibres Diazotization

Fluorescent Brightener Precursor vs Unsubstituted Quinoxaline

Condensation of 2-Methoxyquinoxalin-6-amine with diethyl ethoxymethylenemalonic ester followed by thermal cyclization in refluxing Dowtherm yielded 3-methoxy-9-substituted pyrido[3,2-f]quinoxalin-10(7H)-ones (IV) [1]. These compounds exhibited measurable fluorescent properties in solution and, when applied to polyester fibres, produced a whitening effect categorized as poor to moderate [1]. In contrast, 2,3-unsubstituted quinoxaline lacks the 6-NH₂ handle entirely and cannot undergo this condensation–cyclization sequence, yielding no fluorescent product. While the absolute whitening performance is modest, the ability to generate a fluorescent polycyclic framework from this single intermediate is a unique synthetic capability not shared by simpler quinoxaline scaffolds.

Fluorescent Brighteners Optical Brightening Agents Polyester Finishing Cyclization

Physicochemical Profile vs Halogenated Analogs

2-Methoxyquinoxalin-6-amine exhibits a computed XLogP3 of 1.6, a topological polar surface area of 61 Ų, one hydrogen bond donor (HBD), and four hydrogen bond acceptors (HBA) [1]. This profile places it within favorable drug-like physicochemical space (Lipinski Rule of Five compliant). By comparison, 6-Bromoquinoxaline has a higher computed logP (~2.1–2.3) and zero HBD, making it more lipophilic and less soluble in aqueous assay media . The presence of the methoxy group at the 2-position further modulates electron density on the quinoxaline ring compared to unsubstituted 6-aminoquinoxaline, potentially altering metabolic stability and CYP450 interactions—a consideration supported by class-level observations of methoxy-substituted heterocycles in medicinal chemistry programs [2].

Physicochemical Properties Drug-Likeness Lead Optimization Medicinal Chemistry

Synthetic Route Simplicity vs Later-Stage Analogs

2-Methoxyquinoxalin-6-amine is synthesized from commercially available quinoxal-2-one via a documented four-step sequence: nitration, chlorination, methoxylation, and reduction [1]. This route has been published with full experimental detail and yields the target compound as a well-characterized intermediate. In contrast, more complex 2-methoxyquinoxaline derivatives such as RX-5902 (1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine) require multi-step convergent syntheses involving additional fluorination, coupling, and purification steps that increase cost and reduce overall yield [2]. The comparative simplicity of the 2-Methoxyquinoxalin-6-amine synthetic route translates to more predictable supply chain reliability and lower procurement cost per gram, particularly for research groups requiring gram-to-kilogram quantities of a versatile intermediate.

Synthetic Route Process Chemistry Building Block Scale-Up

2-Methoxyquinoxalin-6-amine: Key Applications


Azo Disperse Dye Synthesis for Polyester

2-Methoxyquinoxalin-6-amine serves as an effective diazo component for generating yellow-to-orange azo disperse dyes with moderate light fastness (rating 4) and good sublimation fastness (rating 4–5) on polyester fibres, applied via high-temperature exhaust dyeing at 130 °C [1]. This application is not accessible to the 6-methoxy isomer, making the 6-amino regioisomer the only viable procurement choice for this dye chemistry program.

Fluorescent Brighteners for Synthetic Fibres

Condensation of 2-Methoxyquinoxalin-6-amine with enol ethers followed by thermal cyclization yields 3-methoxy-pyrido[3,2-f]quinoxalin-10(7H)-one derivatives that exhibit measurable fluorescence and a whitening effect on polyester when applied by padding and thermofixation [2]. This application leverages the unique 6-NH₂ handle absent in 2,3-unsubstituted quinoxaline scaffolds.

Medicinal Chemistry Hit-to-Lead Optimization

With a computed XLogP3 of 1.6, TPSA of 61 Ų, and a balanced HBD/HBA profile, 2-Methoxyquinoxalin-6-amine offers a drug-like starting scaffold that is significantly less lipophilic than brominated quinoxaline intermediates (ΔlogP ≈ 0.5–0.7) [3]. This makes it a preferred procurement choice for kinase inhibitor or GPCR-targeted library synthesis where aqueous solubility and metabolic stability are early optimization priorities.

Scale-Up of Quinoxaline Intermediates

The established four-step synthetic route from quinoxal-2-one—nitration, chlorination, methoxylation, reduction—provides a reproducible pathway to 2-Methoxyquinoxalin-6-amine that is substantially shorter than the multi-step convergent syntheses required for more complex 2-methoxyquinoxaline derivatives such as RX-5902 [4][5]. This simpler route reduces procurement lead times and cost, making it the practical choice for process R&D groups scaling up quinoxaline intermediate production.

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